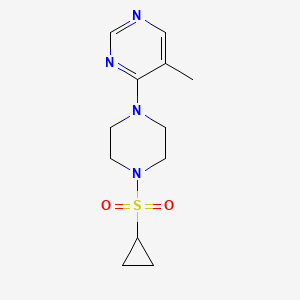

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine has been investigated for its potential as an antimicrobial agent. Researchers have explored its inhibitory effects against bacterial pathogens commonly found in hospital environments. While specific derivatives may vary, this compound shows promise in combating drug-resistant strains, such as ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) and methicillin-resistant Staphylococcus aureus (MRSA) .

Medicinal Chemistry

As part of the fluoroquinolone class, this compound contributes to the ongoing efforts in drug development. Fluoroquinolones are synthetic antibacterial agents widely used in clinical settings. Their excellent activity against Gram-negative bacteria, coupled with moderate activity against Gram-positive bacteria, makes them valuable tools in infectious disease management. Researchers continuously modify the fluoroquinolone framework to enhance potency and efficacy against resistant pathogens .

Agrochemical Applications

Beyond human health, consider the compound’s role in agriculture. Could it serve as a pesticide or herbicide? Researchers explore its effects on plant pests, weed species, or fungal pathogens. The goal is to develop environmentally friendly solutions for crop protection .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target enzymes like dna gyrase and topoisomerase iv , and proteins like Mycobacterium tuberculosis H37Ra . These targets play crucial roles in DNA replication and bacterial growth.

Mode of Action

Similar compounds have been reported to interact with their targets by inhibiting their function . This inhibition can lead to disruption of DNA replication and bacterial growth, resulting in the death of the bacteria .

Biochemical Pathways

Similar compounds have been reported to affect the dna replication pathway by inhibiting enzymes like dna gyrase and topoisomerase iv . The downstream effects of this inhibition can include disruption of bacterial growth and cell death .

Pharmacokinetics

A compound with a similar structure, pf-00734200, was reported to be eliminated by both metabolism and renal clearance . The bioavailability of this compound would be influenced by these factors.

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

properties

IUPAC Name |

4-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-10-8-13-9-14-12(10)15-4-6-16(7-5-15)19(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDRIDFZPIKDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-5-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B6504855.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6504860.png)

![6-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6504867.png)

![1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6504873.png)

![5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504897.png)

![N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B6504905.png)

![5-cyclopropyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504913.png)

![1-methyl-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6504920.png)

![5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504922.png)

![2-(4-fluorophenyl)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6504945.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504953.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504961.png)

![1-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6504966.png)